Dihydrexidine hydrochloride
CAS No.: 158704-02-0
Cat. No.: VC0004264
Molecular Formula: C17H18ClNO2
Molecular Weight: 303.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 158704-02-0 |
---|---|
Molecular Formula | C17H18ClNO2 |
Molecular Weight | 303.8 g/mol |
IUPAC Name | (6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride |
Standard InChI | InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H/t14-,17-;/m1./s1 |
Standard InChI Key | IJYUPBNUPIRQEP-SATBOSKTSA-N |
Isomeric SMILES | C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1[NH2+]CC4=CC=CC=C34)O)O.[Cl-] |
SMILES | C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl |
Canonical SMILES | C1CC2=CC(=C(C=C2C3C1[NH2+]CC4=CC=CC=C34)O)O.[Cl-] |
Chemical and Structural Properties
Dihydrexidine hydrochloride (C₁₇H₁₇NO₂·HCl) is a phenanthridine derivative with a molecular weight of 303.8 g/mol (free base: 267.32 g/mol) . Its IUPAC name, (±)-trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride, reflects a rigid tetracyclic structure that enforces a trans-dihydroxy configuration critical for receptor binding . The compound’s stereochemistry, particularly the 6aS,12bR configuration, optimizes interactions with the D1 receptor’s orthosteric site . PubChem data (CID 5311070) confirm its CAS registry numbers (123039-93-0 for the racemate; 757161-85-6 for the enantiomer) .
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₇NO₂·HCl |
Molar Mass | 303.8 g/mol |
CAS Number | 123039-93-0 (racemic) |
Solubility | Water-soluble (hydrochloride) |
ChEMBL ID | CHEMBL4280145 |
Pharmacological Mechanism and Receptor Interactions
Dopamine Receptor Selectivity and Efficacy
Dihydrexidine acts as a full agonist at D1 (EC₅₀ = 2.3 nM) and D5 receptors, with 10-fold selectivity over D2 receptors (Kᵢ = 23 nM vs. 230 nM) . Functional assays reveal 90% efficacy relative to dopamine in stimulating cAMP production, surpassing partial agonists like SKF 38393 (30% efficacy) . Despite moderate D2 affinity, its biased signaling at this receptor—preferring β-arrestin recruitment over Gᵢ/o coupling—explains the absence of D2-mediated behavioral effects .
Functional Selectivity and Behavioral Correlates
In rodent models, dihydrexidine (3 mg/kg IP) fully substitutes for other D1 agonists like SKF 82958 in drug discrimination assays, confirming central D1-mediated effects . Notably, the peripherally restricted D1 agonist fenoldopam fails to substitute, highlighting dihydrexidine’s blood-brain barrier penetration . Primate studies demonstrate dose-dependent antiparkinsonian effects in MPTP models, with efficacy comparable to levodopa but shorter duration .
Clinical Applications and Trial Data
Cognitive Deficits in Schizophrenia Spectrum Disorders
Subcutaneous dihydrexidine (dose-adjusted for reduced hypotension risk) improved spatial working memory and executive function in a schizotypal personality disorder cohort . These effects correlate with D1 receptor density in prefrontal cortex, suggesting pro-cognitive effects via cortical dopamine pathway modulation .
Future Directions and Structural Analogues
Recent efforts focus on 7α- and 8β-methyl derivatives to enhance D1 binding affinity while reducing cardiovascular effects . The 8β-methyl analogue shows 3-fold increased D1 potency (EC₅₀ = 0.8 nM) and 50% lower D2 affinity in preliminary assays . Prodrug strategies employing ester moieties aim to prolong half-life through slow hydrolysis in plasma .
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